HIV-1 Reverse Transcriptase Inhibition: 2,6-Difluoro-S-DABO Derivatives Outperform 2,6-Dichloro Counterparts
In the DABO family of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 2,6-difluorobenzyl substitution at the C6 position of the pyrimidinone core consistently yields superior antiviral potency compared to the 2,6-dichlorobenzyl analog. A 2025 comprehensive review of 30 years of DABO medicinal chemistry explicitly states that 'the 2,6-difluoro substitution of the benzene ring (F2-S-DABOs) gave the best results, among the other replacements (compare the 2,6-dichloro analogues 28 and 29 with the 2,6-difluoro counterparts 30–33)' [1]. A representative F2-S-DABO compound (2-(butan-2-ylsulfanyl)-6-[1-(2,6-difluorophenyl)ethyl]-5-methyl-3,4-dihydropyrimidin-4-one) demonstrated an IC50 of 20 nM against recombinant HIV-1 RT RNA-directed DNA polymerase activity in vitro at pH 7.8 and 2°C [2]. The 2,6-difluorophenyl moiety, accessible through reduction of 2,6-difluoro-3-nitroaniline, is therefore the privileged building block for this chemotype [1].
| Evidence Dimension | Antiviral potency of DABO derivatives bearing different C6 aryl substituents (F2-S-DABO vs. Cl2-S-DABO) |
|---|---|
| Target Compound Data | F2-S-DABO (2,6-difluorobenzyl): IC50 = 20 nM against HIV-1 RT; consistently best results among dihalobenzyl substitutions |
| Comparator Or Baseline | Cl2-S-DABO (2,6-dichlorobenzyl): lower antiviral potency than corresponding 2,6-difluoro analogs (specific fold-difference described in cited review, compounds 28-29 vs. 30-33) |
| Quantified Difference | 2,6-Difluoro substitution consistently superior to 2,6-dichloro; IC50 of representative F2-S-DABO = 20 nM |
| Conditions | In vitro recombinant HIV-1 RT RNA-directed DNA polymerase activity assay, pH 7.8, 2°C (BindingDB); review-level SAR comparison across multiple compound pairs (J. Med. Chem. 2025) |
Why This Matters
For medicinal chemistry programs targeting HIV-1 RT via the DABO scaffold, selecting 2,6-difluoro-3-nitroaniline as the aryl building block precursor is supported by direct comparative SAR showing the 2,6-difluoro motif as optimal among dihalobenzyl variants; procurement of the 2,6-dichloro analog would predictably yield inferior antiviral candidates.
- [1] Fabbrizi E, Chernyshov VV, Fiorentino F, Sbardella G, Ragno R, Nawrozkij M, et al. An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. 2025;68(6):5993–6026. doi:10.1021/acs.jmedchem.4c02848 View Source
- [2] BindingDB Entry BDBM2324. 2-(butan-2-ylsulfanyl)-6-[1-(2,6-difluorophenyl)ethyl]-5-methyl-3,4-dihydropyrimidin-4-one (S-DABO / thio-DABO 3t). IC50 = 20 nM against HIV-1 RT. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=2324 View Source
